![molecular formula C22H29N3O5S B4140288 N-[4-({4-[3-(3-methoxyphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4140288.png)
N-[4-({4-[3-(3-methoxyphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide
Overview
Description
N-[4-({4-[3-(3-methoxyphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide, also known as N-(4-(4-(3-(3-methoxyphenoxy)propyl)piperazin-1-yl)benzenesulfonyl)acetamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action for N-[4-({4-[3-(3-methoxyphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide[4-({4-[3-(3-methoxyphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide is not completely understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitter systems and ion channels. This compound has been shown to interact with GABAergic, dopaminergic, and serotonergic systems, as well as voltage-gated sodium channels.
Biochemical and Physiological Effects:
N-[4-({4-[3-(3-methoxyphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide[4-({4-[3-(3-methoxyphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the levels of pro-inflammatory cytokines. This compound has also been found to possess anticonvulsant properties by enhancing the activity of GABAergic neurotransmission. Additionally, it has been shown to possess analgesic properties by modulating the activity of voltage-gated sodium channels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-({4-[3-(3-methoxyphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide[4-({4-[3-(3-methoxyphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide in lab experiments is its potent inhibitory activity against several enzymes and receptors. This makes it a useful tool for studying the pharmacology of these targets. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of N-[4-({4-[3-(3-methoxyphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide[4-({4-[3-(3-methoxyphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide. One potential area of research is the development of novel therapeutic agents based on this compound. Another area of interest is the investigation of the compound's effects on other neurotransmitter systems and ion channels. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties could lead to improved therapeutic efficacy.
Scientific Research Applications
N-[4-({4-[3-(3-methoxyphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide[4-({4-[3-(3-methoxyphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several enzymes and receptors, including carbonic anhydrase, acetylcholinesterase, and dopamine D2 receptor. This compound has also been shown to possess anti-inflammatory, anticonvulsant, and analgesic properties.
properties
IUPAC Name |
N-[4-[4-[3-(3-methoxyphenoxy)propyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-18(26)23-19-7-9-22(10-8-19)31(27,28)25-14-12-24(13-15-25)11-4-16-30-21-6-3-5-20(17-21)29-2/h3,5-10,17H,4,11-16H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFWLXAYFIGFDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCCOC3=CC=CC(=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({4-[3-(3-methoxyphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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